molecular formula C23H29N3O7S B2628313 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 872880-72-3

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2628313
CAS No.: 872880-72-3
M. Wt: 491.56
InChI Key: KUZYYAUVOGLMCP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including methoxyphenethyl, methoxyphenylsulfonyl, and oxazinan. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is part of a broader family of oxalamides, which are synthesized through various processes such as acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This process is operationally simple and high-yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Photochemical and Photophysical Properties

  • A study highlighted a zinc phthalocyanine derivative, illustrating its high singlet oxygen quantum yield, good fluorescence properties, and potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This indicates the compound's relevance in developing therapeutic agents with specific photochemical and photophysical properties (Pişkin et al., 2020).

Material Science and Polymer Chemistry

  • The compound is also involved in the synthesis of polymers and understanding their structures, as seen in a study that synthesized model compounds for analyzing the structure of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone. This research contributes significantly to the field of polymer chemistry, showcasing the compound's relevance in material sciences (Paventi et al., 1996).

Biological Activities

  • The compound's structure and derivatives play a role in biological activities as well. For instance, compounds with methoxyphenyl components have been synthesized and analyzed for their biological activities, like selective activity for α1A/D vs. α1B-adrenoceptors subtype, showing its potential in medicinal chemistry and drug development (Huang et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the compound’s intended use .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its reactivity, mechanism of action, and potential uses .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-31-18-8-10-19(11-9-18)34(29,30)26-14-5-15-33-21(26)16-25-23(28)22(27)24-13-12-17-6-3-4-7-20(17)32-2/h3-4,6-11,21H,5,12-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZYYAUVOGLMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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